molecular formula C16H23N3O4 B14121453 [2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-yl](pyridin-4-yl)acetic acid CAS No. 885276-64-2

[2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-yl](pyridin-4-yl)acetic acid

Cat. No.: B14121453
CAS No.: 885276-64-2
M. Wt: 321.37 g/mol
InChI Key: UKFRQHKJZSIMKX-UHFFFAOYSA-N
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Description

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates The BOC protecting group is introduced to protect the amine functionality during the synthesis

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine

In medicine, derivatives of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID may be investigated for their therapeutic potential. The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable component in the production of advanced materials.

Mechanism of Action

The mechanism of action of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The BOC group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID:

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-FURAN-2-YL-ACETIC ACID: The furan ring in this compound provides different reactivity compared to the pyridine ring.

    (3-BOC-AMINO-PYRROLIDIN-1-YL)-NAPHTHALEN-2-YL-ACETIC ACID: The naphthalene ring introduces additional aromaticity and potential for π-π interactions.

Uniqueness

(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is unique due to the presence of both pyrrolidine and pyridine rings, which can participate in a wide range of chemical reactions. The BOC protecting group also allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

885276-64-2

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)11-6-9-19(13(11)17)12(14(20)21)10-4-7-18-8-5-10/h4-5,7-8,11-13H,6,9,17H2,1-3H3,(H,20,21)

InChI Key

UKFRQHKJZSIMKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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